molecular formula C5H10N2O2 B14891495 3-(Aminomethyl)oxetane-3-carboxamide

3-(Aminomethyl)oxetane-3-carboxamide

Cat. No.: B14891495
M. Wt: 130.15 g/mol
InChI Key: YFZYIPFMWPDTTF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxetane-3-carboxamide is a heterocyclic compound with the molecular formula C5H10N2O2 It features an oxetane ring, which is a four-membered cyclic ether, and an aminomethyl group attached to the third carbon of the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)oxetane-3-carboxamide typically involves the formation of the oxetane ring followed by the introduction of the aminomethyl group. One common method is the cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring. Subsequent functionalization with an aminomethyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)oxetane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the oxetane ring or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-(Aminomethyl)oxetane-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxetane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The aminomethyl group can form hydrogen bonds and other interactions with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)oxetane: Lacks the carboxamide group but shares the oxetane ring and aminomethyl group.

    Oxetane-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    3-Amino-N-methyl-oxetane-3-carboxamide: Similar structure with an additional methyl group on the nitrogen atom.

Uniqueness

3-(Aminomethyl)oxetane-3-carboxamide is unique due to the presence of both the oxetane ring and the carboxamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

3-(aminomethyl)oxetane-3-carboxamide

InChI

InChI=1S/C5H10N2O2/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H2,7,8)

InChI Key

YFZYIPFMWPDTTF-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN)C(=O)N

Origin of Product

United States

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